3,5-Dibromo-2-iodotoluene
Overview
Description
3,5-Dibromo-2-iodotoluene, also known by its IUPAC name 1,5-dibromo-2-iodo-3-methylbenzene, is an organohalogen compound with the molecular formula C7H5Br2I. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a toluene ring. It is a solid at room temperature and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-iodotoluene can be synthesized through a multi-step process involving the bromination and iodination of toluene derivatives. One common method involves the bromination of 2-iodotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and iodination steps .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like chlorine or fluorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of compounds like 3,5-dibromo-2-fluorotoluene or 3,5-dibromo-2-chlorotoluene.
Oxidation: Formation of 3,5-dibromo-2-iodobenzoic acid or 3,5-dibromo-2-iodobenzaldehyde.
Reduction: Formation of 3,5-dibromotoluene or 2-iodotoluene.
Scientific Research Applications
3,5-Dibromo-2-iodotoluene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: In the study of halogenated aromatic compounds and their effects on biological systems.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-iodotoluene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the reagents used .
Comparison with Similar Compounds
3,5-Dibromo-2-chlorotoluene: Similar structure but with a chlorine atom instead of iodine.
3,5-Dibromo-2-fluorotoluene: Similar structure but with a fluorine atom instead of iodine.
3,5-Dibromo-2-methyltoluene: Similar structure but with an additional methyl group instead of iodine.
Uniqueness: 3,5-Dibromo-2-iodotoluene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1,5-dibromo-2-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYUNDYUJNSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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